Indium(III) hydroxide

Descripción general

Descripción

Indium(III) hydroxide (In(OH)₃) is a critical precursor for synthesizing indium oxide (In₂O₃), a transparent conducting oxide widely used in optoelectronics, including touch screens, solar cells, and gas sensors . Its synthesis methods significantly influence the morphology and purity of In₂O₃, making In(OH)₃ a focus of advanced material research. Key synthesis strategies include:

- Anion resin exchange precipitation: A patented method using AV-17-8 anion exchange resin to produce nanosized, homogeneous In(OH)₃ powders .

- Microwave-assisted hydrothermal synthesis: Yields cubic In(OH)₃ particles (average size 0.348 μm) that decompose directly to cubic In₂O₃ without intermediates .

- Ionic liquid purification: Functionalized ionic liquids like [Hbet][Tf₂N] enable one-step leaching and solvent extraction, achieving >99% purity by selectively separating In(III) from Al(III), Ca(II), and Fe(III) .

Thermal decomposition of In(OH)₃ to In₂O₃ occurs via surface nucleation and inward reaction interface propagation, with activation energies of 257 kJ/mol (nucleation) and 140 kJ/mol (interface advancement) .

Métodos De Preparación

Sol-Gel Synthesis of In(OH)₃ Nanoparticles

The sol-gel method enables precise control over particle size and crystallinity through hydrolysis and polycondensation of metal-organic precursors. Askarinejad et al. demonstrated the synthesis of In(OH)₃ nanostructures using indium acetate (In(CH₃COO)₃) and sodium hydroxide (NaOH) in the presence of polymeric stabilizers such as polyvinyl alcohol (PVA) or polydimethylsiloxane (PDMS) .

Reaction Mechanism and Parameters

Indium acetate undergoes hydrolysis in an alkaline medium to form In(OH)₃ nuclei:

Stabilizers like PVA (0.5–2 wt%) suppress agglomeration by adsorbing onto particle surfaces, yielding spherical nanoparticles with diameters of 20–50 nm . Calcination at 500°C for 2 hours converts In(OH)₃ to phase-pure In₂O₃ with retained nanostructural integrity.

Morphological and Crystallographic Outcomes

X-ray diffraction (XRD) analysis confirms cubic In(OH)₃ (JCPDS 16-0161) with crystallite sizes of 15–30 nm, while scanning electron microscopy (SEM) reveals monodisperse particles . Thermogravimetric analysis (TGA) shows a 14.5% mass loss at 220–350°C, corresponding to dehydration into In₂O₃ .

Hydrothermal Synthesis for Controlled Morphology

Hydrothermal methods leverage high-temperature aqueous environments to achieve crystalline In(OH)₃ with tailored morphologies. A Chinese patent (CN102826593A) details the synthesis of spherical In(OH)₃ nanoparticles using indium chloride (InCl₃), citric acid, and urea .

Optimized Reaction Conditions

The process involves:

-

Dissolving InCl₃ (0.01–0.1 M) in deionized water.

-

Adding citric acid and urea (2:1–4:1 molar ratio relative to In³⁺).

Citric acid acts as a chelating agent, while urea hydrolyzes to NH₃, gradually increasing pH to precipitate In(OH)₃.

Table 1: Hydrothermal Synthesis Parameters and Outcomes

| Temperature (°C) | Time (h) | Morphology | Particle Size (nm) |

|---|---|---|---|

| 120 | 24 | Amorphous | 50–100 |

| 160 | 12 | Spherical | 30–50 |

| 200 | 6 | Cubic Crystalline | 20–30 |

Chemical Precipitation for Scalable Production

Chemical precipitation offers a cost-effective route for industrial-scale In(OH)₃ synthesis. Indium Corporation’s technical datasheet outlines a method using InCl₃ and ammonium hydroxide (NH₄OH) :

Procedure and Yield Optimization

-

InCl₃ (0.5 M) is dissolved in deionized water.

-

NH₄OH (28%) is added dropwise to pH 7–8 under vigorous stirring.

This yields 4N–5N purity In(OH)₃ with a d₅₀ particle size of 1.4–2.5 µm (fine powder) or 8.9–28.0 µm (crystalline form) .

Anion Resin Exchange Precipitation

A novel approach patented by ACS Omega researchers employs AV-17-8 anion exchange resin to precipitate In(OH)₃ from In₂(SO₄)₃ solutions .

Mechanism and Process Variables

The resin’s quaternary ammonium groups (R–N⁺(CH₃)₃) exchange sulfate (SO₄²⁻) or nitrate (NO₃⁻) for hydroxide (OH⁻), inducing In³⁺ precipitation:

Table 2: Resin Exchange Parameters and Yields

| Resin Form | Temperature (°C) | Yield (%) | Particle Size (nm) |

|---|---|---|---|

| OH⁻ | 60 → 15 | 95 | 10–15 |

| CO₃²⁻ | 60 → 15 | 87 | 15–20 |

This method produces impurity-free In(OH)₃ with a high specific surface area (62–73 m²/g), ideal for catalytic applications .

Comparative Analysis of Synthesis Methods

Table 3: Method Comparison for In(OH)₃ Synthesis

| Method | Particle Size (nm) | Purity (%) | Scalability | Energy Intensity |

|---|---|---|---|---|

| Sol-Gel | 20–50 | 99.9 | Moderate | High |

| Hydrothermal | 20–100 | 99.5 | Low | Moderate |

| Chemical Precipitation | 500–28,000 | 99.99 | High | Low |

| Anion Resin Exchange | 10–20 | 99.95 | Moderate | Moderate |

Análisis De Reacciones Químicas

Indium hydroxide undergoes several types of chemical reactions:

Decomposition: When heated, indium hydroxide decomposes to form indium oxide (In₂O₃) and water.

Reaction with Acids: Indium hydroxide reacts with strong acids like hydrochloric acid (HCl) to form indium chloride (InCl₃) and water[ \text{In(OH)}_3 + 3\text{HCl} \rightarrow \text{InCl}_3 + 3\text{H}_2\text{O} ]

Reaction with Bases: Indium hydroxide can dissolve in strong bases to form indium hydroxide complexes, such as [In(OH)₄]⁻.

Aplicaciones Científicas De Investigación

Mecanismo De Acción

The mechanism of action of indium hydroxide involves its ability to form complexes with various ligands. In biological systems, indium hydroxide nanoparticles can interact with cellular components, leading to the generation of reactive oxygen species (ROS) that can induce cell death in cancer cells . In industrial applications, the conversion of indium hydroxide to indium oxide is crucial for its use in electronic devices .

Comparación Con Compuestos Similares

Table 1: Comparative Properties of Metal Hydroxides

Key Insights :

- In(OH)₃ vs. Ga(OH)₃ : Both form M(OH)₃ in aqueous solutions at pH >4, but In(III) exhibits stronger Lewis acidity, enhancing its catalytic utility in organic reactions . Ga(OH)₃ is less studied for optoelectronic applications.

- In(OH)₃ vs. Al(OH)₃ : In(OH)₃’s higher density and thermal stability make it preferable for high-temperature oxide synthesis, whereas Al(OH)₃ is cost-effective for bulk industrial uses.

Comparison with Other Indium Compounds

Table 2: Indium Compounds and Their Roles

Key Insights :

- In(OH)₃ vs. InCl₃ : InCl₃ serves as a versatile precursor but requires careful handling due to hygroscopicity. In(OH)₃ offers a safer, solid-phase route to In₂O₃.

- In(OH)₃ vs. ITO: In(OH)₃ is a precursor to ITO, but ITO’s SnO₂ doping enhances conductivity while maintaining transparency .

Research Advancements and Industrial Relevance

- Purification Innovations: Ionic liquid-based methods (e.g., [Hbet][Tf₂N]) achieve >99% In(OH)₃ purity, critical for high-performance In₂O₃ in electronics .

- Catalytic Applications : In(OH)₃-derived complexes catalyze C–C bond formation and redox reactions, outperforming Fe(III) or Al(III) hydroxides in selectivity .

- Sustainability: Recovery of In(OH)₃ from industrial by-products aligns with circular economy goals, given indium’s status as a critical raw material .

Actividad Biológica

Indium(III) hydroxide, with the chemical formula In(OH)₃, has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial therapy and cancer treatment. This article explores the mechanisms of action, biochemical properties, and relevant case studies surrounding the biological activity of this compound.

This compound exhibits various mechanisms of action depending on its application:

- Antimicrobial Activity : Indium complexes demonstrate significant antimicrobial effects against a range of microorganisms, including bacteria, fungi, and viruses. The specific mode of action involves interaction with microbial cell structures, leading to cell death or inhibition of growth .

- Cytotoxic Effects : Research indicates that indium(III) complexes can induce cytotoxicity in several human tumor cell lines. The cytotoxic mechanism may involve the generation of reactive oxygen species (ROS), which can damage cellular components and trigger apoptosis .

This compound possesses several notable biochemical properties that contribute to its biological activity:

- Complex Formation : The formation of indium complexes through coordination with various ligands enhances their biological efficacy. For instance, indium(III) complexes with thiosemicarbazones exhibit increased antifungal activity compared to their uncomplexed forms .

- Cellular Interactions : Indium(III) compounds can interact with cellular membranes and intracellular targets, influencing signaling pathways and promoting cytotoxic effects against cancer cells .

Table 1: Summary of Biological Activities

Case Study: Antimicrobial Efficacy

A study investigated the antimicrobial properties of indium(III) porphyrin complexes against E. coli AB 1157. The results indicated that while most complexes showed limited minimum inhibitory concentration (MIC), certain derivatives exhibited significant activity, highlighting the potential for tailored indium complexes in antimicrobial therapy .

Case Study: Cytotoxicity in Cancer Cells

Indium(III) salts have demonstrated cytotoxic effects against melanoma cells in vitro. The study revealed that when indium is complexed with 8-hydroxyquinoline, there is an observable increase in cytotoxicity, suggesting that ligand choice significantly influences therapeutic outcomes .

Q & A

Basic Research Questions

Q. What are the standard laboratory synthesis methods for Indium(III) hydroxide (In(OH)₃), and how do reaction conditions influence product morphology?

In(OH)₃ can be synthesized via microwave-assisted hydrothermal methods by reacting InCl₃ with urea, yielding cubic particles (~0.348 μm) . Alternatively, hydrolysis of indium(III) isopropoxide in water produces In(OH)₃ alongside isopropanol . Key factors include precursor concentration, pH, and temperature. For example, microwave heating accelerates nucleation, while urea acts as a precipitating agent to control particle size .

Q. Which characterization techniques are critical for assessing the purity and structural integrity of In(OH)₃?

Essential techniques include:

- XRD : To confirm crystallinity and phase purity (e.g., cubic In(OH)₃ vs. cubic In₂O₃ post-decomposition) .

- SEM/TEM : To evaluate particle morphology and size distribution .

- Thermogravimetric Analysis (TGA) : To monitor thermal stability and decomposition pathways .

- FTIR/UV-Vis : To identify functional groups and optical properties .

Q. What are the key physicochemical properties of In(OH)₃ relevant to material science applications?

- Density : 4.45 g/mL at 20°C .

- Thermal Stability : Decomposes to In₂O₃ above 150°C .

- Amphoteric Behavior : Reacts with acids (e.g., HCl) to form In³⁺ salts and with alkalis to produce indates(III) .

Advanced Research Questions

Q. How do kinetic models explain the thermal decomposition mechanism of In(OH)₃ to In₂O₃?

The decomposition follows a physicogeometric model involving two stages:

- Surface Nucleation : Activation energy (Eₐ) = 257 kJ/mol, driven by initial crack formation on particle surfaces.

- Interface Advancement : Eₐ = 140 kJ/mol, where the reaction front moves inward . Isothermal and non-isothermal TGA experiments reveal an induction period and surface-limited kinetics, suggesting a nucleation-growth mechanism .

Q. How can the amphoteric nature of In(OH)₃ be leveraged to design pH-responsive materials?

In(OH)₃ dissolves in acidic media (e.g., HCl → InCl₃) and alkaline solutions (e.g., NaOH → NaInO₂). Researchers can exploit this by:

- Tuning reaction pH to synthesize indium-based oxides or salts .

- Designing hybrid composites for catalysis or sensors, where pH-dependent solubility enables controlled release or reactivity .

Q. What experimental strategies address contradictions in reported kinetic parameters for In(OH)₃ decomposition?

Discrepancies arise from differences in synthesis methods (e.g., microwave vs. conventional heating) and analytical conditions (e.g., heating rates in TGA). To resolve these:

- Use isoconversional analysis (e.g., Flynn-Wall-Ozawa method) to account for variable heating rates .

- Compare particle morphology (via SEM) to assess surface-area effects on nucleation rates .

Q. How does precursor selection impact the morphology and reactivity of In(OH)₃ in advanced material synthesis?

- InCl₃ + Urea : Produces uniform cubic particles suitable for optoelectronics .

- Indium Isopropoxide : Hydrolysis yields smaller, less crystalline particles, ideal for catalytic applications .

- Doping : Introducing transition metals (e.g., Sn) during synthesis alters electronic properties for tailored applications .

Q. What methodologies ensure reproducibility in synthesizing phase-pure In(OH)₃ for comparative studies?

- Standardized Protocols : Document microwave power, reaction time, and cooling rates .

- Cross-Lab Validation : Share raw data (e.g., XRD patterns, TGA curves) via open-access platforms to benchmark results .

- Control Experiments : Repeat syntheses under inert atmospheres to rule out carbonate contamination .

Q. Methodological Considerations

- Data Collection : Maintain detailed records of synthesis parameters (precursor ratios, pH, temperature) and instrumental settings (e.g., TGA heating rates) .

- Conflict Resolution : Use tiered data presentation (key results in main text, raw data in appendices) to clarify complex findings .

- Ethical Reporting : Cite primary literature and avoid secondary sources (e.g., commercial databases) to ensure traceability .

Propiedades

InChI |

InChI=1S/In.3H2O/h;3*1H2 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMFWDTJZHRDHNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.[In] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

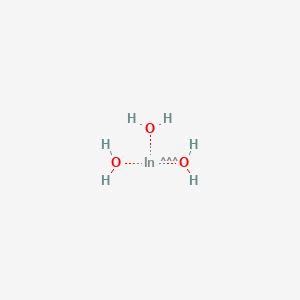

Molecular Formula |

H6InO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.864 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20661-21-6 | |

| Record name | Indium hydroxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127173 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.